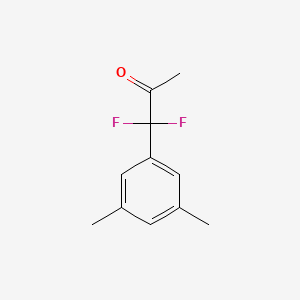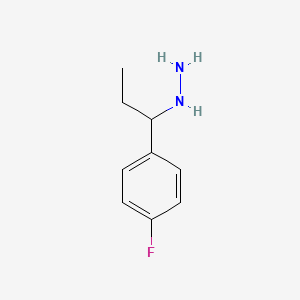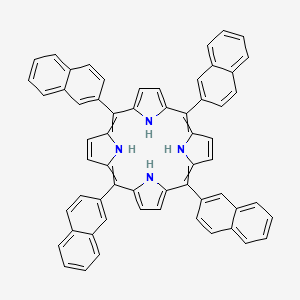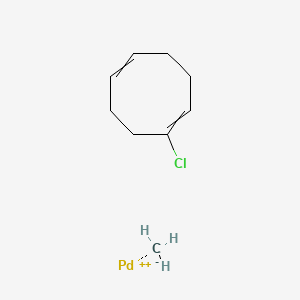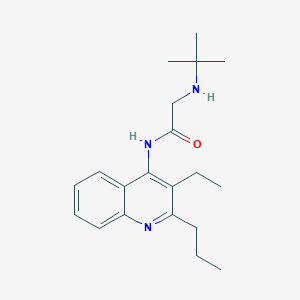
2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with tert-butyl, ethyl, and propyl groups, along with a glycinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the tert-butyl, ethyl, and propyl substituents. The final step involves the formation of the glycinamide moiety.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The tert-butyl, ethyl, and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Formation of Glycinamide Moiety: The glycinamide moiety can be introduced by reacting the substituted quinoline with glycine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl, ethyl, or propyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its quinoline core.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a probe to investigate the interactions of quinoline derivatives with biological macromolecules.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA, enzymes, and receptors, leading to various biological effects. The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyl acrylamide: A compound with a tert-butyl group and an acrylamide moiety, used in polymer chemistry.
tert-Butyl ethyl ether: An ether compound with tert-butyl and ethyl groups, used as a solvent and fuel additive.
Uniqueness
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the glycinamide moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
282108-66-1 |
|---|---|
Formule moléculaire |
C20H29N3O |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide |
InChI |
InChI=1S/C20H29N3O/c1-6-10-16-14(7-2)19(15-11-8-9-12-17(15)22-16)23-18(24)13-21-20(3,4)5/h8-9,11-12,21H,6-7,10,13H2,1-5H3,(H,22,23,24) |
Clé InChI |
XJKGLHXLPKXIDN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CNC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



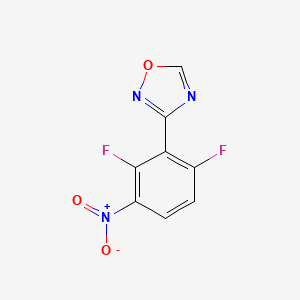
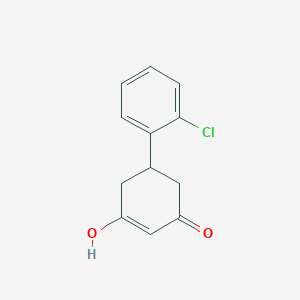

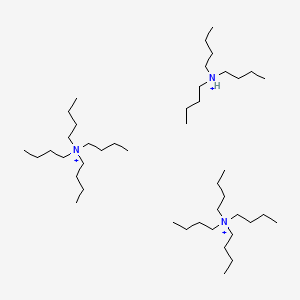
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12447381.png)
![6-(4-Chlorophenyl)-2-[(oxiran-2-ylmethyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B12447383.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)
